4-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline
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Overview
Description
4-Fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a fluorine atom at the 4th position, a methyl group at the 3rd position, and a trifluoroethyl group attached to the nitrogen atom. It is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-fluoro-3-methylaniline with 2,2,2-trifluoroethylamine under suitable conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced analytical techniques ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
4-Fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: Similar structure but with a different substitution pattern.
4-Fluoro-3-methylaniline: Lacks the trifluoroethyl group.
3-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline: Similar but with different positions of the fluorine and methyl groups .
Uniqueness
4-Fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C9H9F4N |
---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
4-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C9H9F4N/c1-6-4-7(2-3-8(6)10)14-5-9(11,12)13/h2-4,14H,5H2,1H3 |
InChI Key |
RMAXEKBBXXIPKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC(F)(F)F)F |
Origin of Product |
United States |
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